4-乙氧基苯甲酮

描述

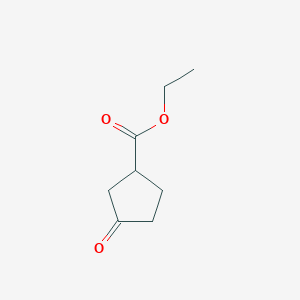

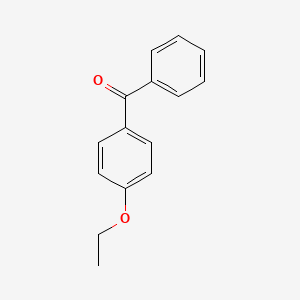

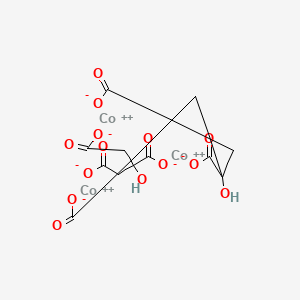

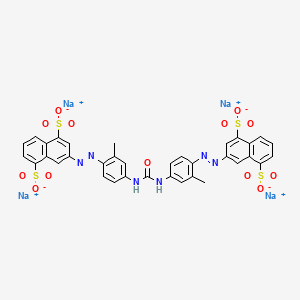

4-Ethoxybenzophenone is a derivative of benzophenone, which is an organic compound with the formula C15H14O3 . It is a compound that is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of benzophenone derivatives like 4-Ethoxybenzophenone often involves the Friedel-Crafts acylation, a type of electrophilic aromatic substitution . An efficient method for the green synthesis of 4-methoxybenzophenone, a similar compound, uses benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41 .

Molecular Structure Analysis

The molecular structure of 4-Ethoxybenzophenone is similar to that of 4-Methoxybenzophenone, which has a linear formula of CH3OC6H4COC6H5 . The difference lies in the ethoxy group (C2H5O-) replacing the methoxy group (CH3O-).

科学研究应用

环境监测和分析

- 环境样品中的检测:Wahlberg、Renberg 和 Wideqvist (1990 年) 的一项研究开发了一种在环境样品中测定壬基酚及其乙氧基化物的方法,突出了 4-乙氧基苯甲酮在环境监测中的重要性 (Wahlberg 等人,1990 年)。

- 水中的紫外线吸收剂分析:Negreira 等人 (2009 年) 提出了一种测定水样中羟基化苯甲酮紫外线吸收剂的程序,强调了其在环境水分析中的相关性 (Negreira 等人,2009 年)。

毒理学研究

- 生殖毒性评估:Ghazipura 等人 (2017 年) 研究了羟基-4-甲氧基苯甲酮的生殖毒性,证明了其在毒理学研究中的重要性 (Ghazipura 等人,2017 年)。

材料科学和化学

- 聚合物-金属配合物研究:Patel、Kapadia 和 Joshi (2009 年) 研究了 2-羟基-4-乙氧基苯甲酮与二醇的缩聚,探索了其在聚合物-金属配合物合成中的应用 (Patel 等人,2009 年)。

- 苯甲酮的电降解:Fang 等人 (2021 年) 研究了 4-羟基苯甲酮的电降解,提供了对其在水处理技术中的应用的见解 (Fang 等人,2021 年)。

分析化学

- 人血清中紫外线过滤剂的测定:Tarazona、Chisvert 和 Salvador (2013 年) 开发了一种测定人血清中苯甲酮-3 及其代谢物的方法,显示了其在分析化学中的相关性 (Tarazona 等人,2013 年)。

生物医学应用

- 神经保护和抗炎作用研究:Winter 等人 (2017 年) 探索了 4-羟基苯甲酸(一种相关化合物)在神经退行性疾病中的神经保护和抗炎作用 (Winter 等人,2017 年)。

安全和危害

未来方向

属性

IUPAC Name |

(4-ethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRIFDGHXDFGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289817 | |

| Record name | 4-Ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzophenone | |

CAS RN |

27982-06-5 | |

| Record name | 27982-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Ethoxybenzophenone used in polymer synthesis?

A1: 4-Ethoxybenzophenone serves as a key building block for creating phenolic resins. It reacts with diols, like 1,4-butanediol or ethane diol, in a condensation reaction, typically catalyzed by polyphosphoric acid [, , ]. These resins can then be used to chelate lanthanide ions, forming polymer-metal complexes with various applications [, , ].

Q2: What are the catalytic applications of the polymer-metal complexes derived from 4-Ethoxybenzophenone?

A2: Research suggests that the polychelates formed with lanthanide ions and 4-Ethoxybenzophenone-based resins demonstrate promising catalytic activity in organic synthesis [, , ]. While the specific reactions catalyzed weren't detailed in the provided abstracts, their effectiveness and efficiency are highlighted [, ].

Q3: Are there any concerns regarding the toxicity of DMEBP?

A4: Studies indicate that while DMEBP shows promise as an NQO1 inducer, it exhibited a narrow therapeutic window and toxicity to lung cells at higher concentrations (1-2 µM) []. This highlights the importance of further research to determine safe and effective dosages.

Q4: What analytical techniques are employed to characterize 4-Ethoxybenzophenone-based resins and their polychelates?

A4: Several techniques are used to characterize these compounds, including:

- Elemental analysis: To determine the elemental composition of the resin and polychelates [, , ].

- Electronic spectra and magnetic susceptibilities: To analyze the electronic structure and magnetic properties of the polychelates, especially those containing lanthanide ions [, , ].

- FTIR and NMR spectroscopy: To elucidate the structure and bonding within the resin and polychelates [, , ].

- Thermogravimetric analysis: To assess the thermal stability and degradation patterns of the materials [, , ].

- Scanning electron microscopy: To visualize the morphology and surface characteristics of the resin and polychelates [].

- Vapor pressure osmometry: To determine the number average molecular weight (Mn) of the resin [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)